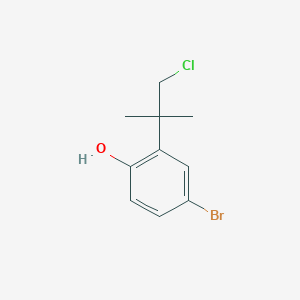
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol: is an organic compound with the molecular formula C11H14BrClO It is a substituted phenol, characterized by the presence of bromine and chlorine atoms along with a dimethyl-ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol typically involves the following steps:
Chlorination: The chlorination of the dimethyl-ethyl group can be carried out using chlorine (Cl2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide.
Phenol Formation: The hydroxyl group can be introduced through nucleophilic aromatic substitution, where a suitable leaving group (e.g., a halide) is replaced by a hydroxyl group using a strong base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding dehalogenated compounds.
Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Chemistry: 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate the effects of halogenated phenols on biological systems.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the phenolic hydroxyl group can influence its binding affinity and reactivity. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes.
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Lacks the dimethyl-ethyl group, making it less sterically hindered.
2-Bromo-4-chlorophenol: Different positioning of the halogen atoms, leading to variations in reactivity and properties.
4-Bromo-2-(2-chloro-1,1-dimethyl-ethyl)anisole: Contains a methoxy group instead of a hydroxyl group, affecting its polarity and solubility.
Uniqueness: 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol is unique due to the specific combination of bromine, chlorine, and the dimethyl-ethyl group, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing molecules with tailored reactivity and functionality for specific applications.
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,6-12)8-5-7(11)3-4-9(8)13/h3-5,13H,6H2,1-2H3 |
InChI Key |
DEAPSBNOHASTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















